molecular formula C12H16O B2815813 (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol CAS No. 1820580-05-9

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol

Cat. No.: B2815813
CAS No.: 1820580-05-9
M. Wt: 176.259
InChI Key: UAUSFZLVYDLYSY-NWDGAFQWSA-N
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Description

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol is a chiral compound with a unique structure that includes an indane backbone and a hydroxyl group

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol can be achieved through several synthetic routes. One common method involves the reduction of the corresponding ketone using a chiral reducing agent to ensure the desired stereochemistry. The reaction conditions typically include a solvent such as ethanol or methanol and a reducing agent like sodium borohydride or lithium aluminum hydride.

Industrial Production Methods

In an industrial setting, the production of this compound may involve catalytic hydrogenation processes. These processes use catalysts such as palladium on carbon (Pd/C) under controlled temperature and pressure conditions to achieve high yields and purity.

Chemical Reactions Analysis

Types of Reactions

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol undergoes various chemical reactions, including:

    Oxidation: The hydroxyl group can be oxidized to form the corresponding ketone.

    Reduction: The compound can be reduced further to form different alcohol derivatives.

    Substitution: The hydroxyl group can be substituted with other functional groups through nucleophilic substitution reactions.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as sodium borohydride (NaBH4) and lithium aluminum hydride (LiAlH4) are frequently used.

    Substitution: Reagents like thionyl chloride (SOCl2) and phosphorus tribromide (PBr3) are used for substitution reactions.

Major Products Formed

    Oxidation: The major product is the corresponding ketone.

    Reduction: The major products are various alcohol derivatives.

    Substitution: The major products depend on the substituent introduced, such as alkyl or aryl groups.

Scientific Research Applications

(1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol has several scientific research applications:

    Chemistry: It is used as a chiral building block in the synthesis of complex organic molecules.

    Biology: The compound is studied for its potential biological activity, including antimicrobial and antifungal properties.

    Medicine: Research is ongoing to explore its potential therapeutic applications, such as in the development of new drugs.

    Industry: It is used in the production of fine chemicals and as an intermediate in the synthesis of pharmaceuticals.

Mechanism of Action

The mechanism of action of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol involves its interaction with specific molecular targets and pathways. The hydroxyl group plays a crucial role in its reactivity, allowing it to form hydrogen bonds and interact with enzymes and receptors. These interactions can modulate biological pathways, leading to various effects such as antimicrobial activity.

Comparison with Similar Compounds

Similar Compounds

    (1R,3S)-3-(propan-2-yl)cyclohexane-1-carbaldehyde: This compound has a similar structure but lacks the indane backbone.

    (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-one: This compound is the oxidized form of (1R,3S)-3-(propan-2-yl)-2,3-dihydro-1H-inden-1-ol.

Uniqueness

This compound is unique due to its chiral nature and the presence of both an indane backbone and a hydroxyl group

Properties

IUPAC Name

(1R,3S)-3-propan-2-yl-2,3-dihydro-1H-inden-1-ol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C12H16O/c1-8(2)11-7-12(13)10-6-4-3-5-9(10)11/h3-6,8,11-13H,7H2,1-2H3/t11-,12+/m0/s1
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

UAUSFZLVYDLYSY-NWDGAFQWSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C1CC(C2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H]1C[C@H](C2=CC=CC=C12)O
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H16O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

176.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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